molecular formula C9H12BrNO2 B13548295 3-(2-Amino-4-bromophenoxy)propan-1-ol

3-(2-Amino-4-bromophenoxy)propan-1-ol

Cat. No.: B13548295
M. Wt: 246.10 g/mol
InChI Key: JIDPKEBLSWSTBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

3-(2-Amino-4-bromophenoxy)propan-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(2-Amino-4-bromophenoxy)propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study the interactions of amino and bromophenoxy groups with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Amino-4-bromophenoxy)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H12BrNO2

Molecular Weight

246.10 g/mol

IUPAC Name

3-(2-amino-4-bromophenoxy)propan-1-ol

InChI

InChI=1S/C9H12BrNO2/c10-7-2-3-9(8(11)6-7)13-5-1-4-12/h2-3,6,12H,1,4-5,11H2

InChI Key

JIDPKEBLSWSTBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)N)OCCCO

Origin of Product

United States

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